N-(but-3-yn-1-yl)propane-2-sulfonamide

Lipophilicity Drug-likeness ADME prediction

N-(But-3-yn-1-yl)propane-2-sulfonamide (CAS 1339627-75-6) is a bifunctional organic building block (C7H13NO2S, MW 175.25 g/mol) bearing a terminal alkyne handle and a secondary isopropyl sulfonamide group. It belongs to the alkynyl sulfonamide class, which has been established as a versatile motif in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for generating 1,2,3-triazole-containing N-acyl sulfonamide libraries.

Molecular Formula C7H13NO2S
Molecular Weight 175.25
CAS No. 1339627-75-6
Cat. No. B2967662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(but-3-yn-1-yl)propane-2-sulfonamide
CAS1339627-75-6
Molecular FormulaC7H13NO2S
Molecular Weight175.25
Structural Identifiers
SMILESCC(C)S(=O)(=O)NCCC#C
InChIInChI=1S/C7H13NO2S/c1-4-5-6-8-11(9,10)7(2)3/h1,7-8H,5-6H2,2-3H3
InChIKeyIIWJEYZABOUVQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(But-3-yn-1-yl)propane-2-sulfonamide (CAS 1339627-75-6): A Bifunctional Alkyne-Sulfonamide Building Block for Click Chemistry and Medicinal Chemistry Diversification


N-(But-3-yn-1-yl)propane-2-sulfonamide (CAS 1339627-75-6) is a bifunctional organic building block (C7H13NO2S, MW 175.25 g/mol) bearing a terminal alkyne handle and a secondary isopropyl sulfonamide group . It belongs to the alkynyl sulfonamide class, which has been established as a versatile motif in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for generating 1,2,3-triazole-containing N-acyl sulfonamide libraries [1]. The aliphatic isopropyl sulfonamide moiety distinguishes it from aromatic sulfonamide analogs, offering divergent physicochemical and electronic properties that influence downstream molecular properties in drug discovery campaigns .

Why N-(But-3-yn-1-yl)propane-2-sulfonamide Cannot Be Interchanged with Other Alkynyl Sulfonamides: Key Structural and Physicochemical Differentiators


Superficial structural similarity among alkynyl sulfonamides masks critical differences in lipophilicity, steric demand, and electronic character that directly impact click chemistry reaction rates, product physicochemical profiles, and biological target engagement . The isopropyl substituent on the sulfonamide sulfur in N-(but-3-yn-1-yl)propane-2-sulfonamide imparts a Computed logP of approximately 0.86—a shift of over three log units compared to the methyl analog N-(but-3-yn-1-yl)methanesulfonamide (Computed logP ~ -0.44) . This dramatic lipophilicity differential means that triazole products derived from the isopropyl sulfonamide scaffold will exhibit substantially different solubility, membrane permeability, and protein binding characteristics than those from the methyl analog . Furthermore, the aliphatic propane-2-sulfonamide group lacks the electron-withdrawing aromatic ring present in PFPSA-alkyne (pentafluorobenzenesulfonamide analog), resulting in distinct NH acidity and hydrogen-bonding capacity that governs interactions with biological targets such as carbonic anhydrases [1].

N-(But-3-yn-1-yl)propane-2-sulfonamide (CAS 1339627-75-6): Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (Computed logP) Differential: Isopropyl vs. Methyl Sulfonamide Determines Downstream ADME Profile of Triazole Products

N-(But-3-yn-1-yl)propane-2-sulfonamide exhibits a Computed logP of approximately 0.86, representing a >3.3 log unit increase in lipophilicity compared to its closest methyl analog, N-(but-3-yn-1-yl)methanesulfonamide (Computed logP = -0.4411) . This shift moves the compound from the hydrophilic domain (logP < 0) into the moderately lipophilic range (logP 0.5–1.0), which is within the optimal window for oral bioavailability according to Lipinski's Rule of Five (logP < 5) [1]. The molecular weight increase from 147.20 g/mol (methyl analog) to 175.25 g/mol (isopropyl analog) remains well within the <500 Da threshold .

Lipophilicity Drug-likeness ADME prediction

Steric Bulk and Conformational Restriction: Isopropyl Sulfonamide Offers Enhanced Shape Complementarity for Chiral Biological Targets

The propane-2-sulfonamide group introduces a branched isopropyl substituent directly attached to the sulfonamide sulfur, creating a sterically more demanding environment compared to the linear methyl group in N-(but-3-yn-1-yl)methanesulfonamide . The target compound has 3 rotatable bonds (excluding the alkyne) and a topological polar surface area (TPSA) of approximately 46.2 Ų, identical to the methyl analog in TPSA but with increased molecular volume due to the additional methyl group [1]. In contrast, PFPSA-alkyne (N-(But-3-yn-1-yl)-2,3,4,5,6-pentafluorobenzenesulfonamide, MW ~315.3 g/mol) possesses a large pentafluorophenyl ring that dominates steric and electronic properties, rendering it unsuitable for applications requiring an aliphatic, non-aromatic sulfonamide environment .

Steric effects Conformational analysis Structure-activity relationship

Electronic Character of the Sulfonamide NH: Aliphatic vs. Aromatic Sulfonamide Acidity Governs Hydrogen-Bond Donor Strength

The sulfonamide NH proton acidity is a key determinant of binding affinity to zinc-containing enzymes such as carbonic anhydrases, where the deprotonated sulfonamide nitrogen coordinates the active-site zinc ion [1]. Aliphatic sulfonamides (e.g., propane-2-sulfonamide, predicted pKa ~10–11) are significantly less acidic than their aromatic counterparts (e.g., pentafluorobenzenesulfonamide, predicted pKa ~6–8) due to the absence of electron-withdrawing aromatic ring stabilization of the conjugate base [2]. This electronic difference means that at physiological pH (7.4), the isopropyl sulfonamide will exist predominantly in the neutral (protonated) form, whereas the pentafluorophenyl analog will be partially or fully deprotonated, leading to distinct binding modes and selectivity profiles against different carbonic anhydrase isoforms [3].

Hydrogen bonding Sulfonamide acidity Carbonic anhydrase inhibition

Click Chemistry Reactivity: Terminal Alkyne Enables CuAAC with Demonstrated Library Synthesis Success Rates Up to 85%

The terminal but-3-yn-1-yl alkyne handle in N-(but-3-yn-1-yl)propane-2-sulfonamide participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under standard conditions (Cu(OAc)2, i-Pr2NEt, DMF, 90 °C) to form 1,4-disubstituted 1,2,3-triazoles [1]. In a published parallel synthesis study using alkynyl sulfonamide building blocks, an overall synthesis success rate (SSR) of 75% was achieved across 247 planned experiments, with an average isolated product yield of 56%. When the workflow was reversed using azido sulfonamides as building blocks, the SSR improved to 85% with an average yield of 61% [1]. While these metrics are from a broader alkynyl sulfonamide library and not specific to this single compound, they demonstrate the robust click reactivity of the alkynyl sulfonamide chemotype under parallel synthesis conditions [1]. Critically, the aliphatic sulfonamide NH remains available for subsequent N-acylation after triazole formation, enabling a two-step diversification sequence to generate N-acyl sulfonamide libraries [1].

Click chemistry CuAAC Parallel synthesis Triazole formation

Commercial Purity Benchmarking: Standard 95% Purity with Vendor-Specific Quality Documentation

N-(But-3-yn-1-yl)propane-2-sulfonamide is commercially available with a standard purity specification of 95%, matching the industry standard for research-grade alkynyl sulfonamide building blocks including N-(but-3-yn-1-yl)methanesulfonamide (CAS 1207840-15-0, 95% purity) and PFPSA-alkyne (≥95% purity) . Vendors including Enamine Ltd. supply this compound with supporting analytical documentation (NMR, HPLC, or GC as available per batch), which is essential for reproducible synthetic chemistry applications . The compound is typically provided as a powder with recommended storage at 4°C, consistent with the storage requirements of the methyl analog .

Purity analysis Procurement specification Quality control

Optimal Application Scenarios for N-(But-3-yn-1-yl)propane-2-sulfonamide (CAS 1339627-75-6) Based on Quantitative Differentiation Evidence


Parallel Library Synthesis of Triazole-Containing N-Acyl Sulfonamides via CuAAC-N-Acylation Sequence

This compound is ideally suited as an alkyne building block in the two-step CuAAC-then-N-acylation parallel synthesis workflow described in the MDPI Molecules 2026 study [1]. The terminal alkyne undergoes robust CuAAC with a diverse set of azides (demonstrated SSR 75–85% for the alkynyl sulfonamide class), after which the secondary sulfonamide NH can be directly N-acylated with carboxylic acids using EDC/DMAP in DMSO [1]. The resulting N-acyl sulfonamide triazole products combine two privileged medicinal chemistry motifs and have yielded low-micromolar inhibitors of human carbonic anhydrase isoforms [1]. The isopropyl group provides enhanced lipophilicity (Computed logP ~0.86) for the triazole products compared to those derived from the methyl analog (Computed logP ~ -0.44), potentially improving membrane permeability for intracellular target engagement .

Structure-Activity Relationship (SAR) Exploration of Hydrophobic Enzyme Sub-Pockets Requiring Intermediate Steric Bulk

When exploring SAR around enzyme active sites that feature a defined hydrophobic sub-pocket, the isopropyl sulfonamide group provides a steric probe intermediate between the minimal methyl group and the bulky pentafluorophenyl ring of PFPSA-alkyne [1]. This 'Goldilocks' steric profile allows medicinal chemists to systematically investigate the steric tolerance of a binding pocket without introducing aromatic interactions that confound interpretation . The aliphatic nature of the sulfonamide ensures that observed potency changes are attributable to steric and lipophilic effects rather than π-stacking or edge-to-face aromatic interactions that would be present with aromatic sulfonamide analogs . This application is particularly relevant for carbonic anhydrase isoforms where non-aromatic sulfonamides have been shown to serve as 'ideal anchors' for zinc coordination .

Click Chemistry Probe Development Where Neutral Sulfonamide Hydrogen-Bond Donation Is Required

For chemical biology applications requiring a clickable probe that presents a neutral (protonated) sulfonamide NH at physiological pH, this compound is preferred over electron-deficient aromatic sulfonamide analogs such as PFPSA-alkyne that exist predominantly in the anionic form at pH 7.4 [1]. The predicted pKa of ~10–11 for the aliphatic sulfonamide class ensures that the NH remains protonated and capable of serving as a hydrogen-bond donor in neutral protein environments [1]. This property is critical for photoaffinity labeling studies (as demonstrated with sulfonamide clickable probes targeting γ-secretase) where the placement of the alkyne handle affects labeling efficiency and the sulfonamide engages the target through specific hydrogen-bond interactions .

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries Requiring Balanced Lipophilicity

With a molecular weight of 175.25 g/mol and Computed logP of ~0.86, this compound falls within the optimal fragment space (MW < 300, logP < 3) for fragment-based screening libraries [1]. The embedded terminal alkyne provides a synthetic handle for fragment elaboration via CuAAC after initial fragment hits are identified, while the isopropyl sulfonamide contributes to ligand efficiency through its favorable balance of polar surface area (TPSA ~46.2 Ų) and lipophilicity . In comparison, the methyl analog (MW 147.20, Computed logP ~ -0.44) may be too hydrophilic for certain hydrophobic binding sites, while PFPSA-alkyne (MW ~315.3, Computed logP > 2) may exceed fragment-likeness criteria and suffer from poor aqueous solubility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(but-3-yn-1-yl)propane-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.